9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and is substituted with various functional groups, including a thiazolidinone moiety and phenylethyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazolidinone moiety: This involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.
Substitution reactions: The phenylethyl groups can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylethyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrimidinone derivatives: Known for their antiviral and anticancer activities.
Uniqueness
The uniqueness of 9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these different moieties, potentially leading to a unique profile of biological activities and applications.
Properties
Molecular Formula |
C29H26N4O2S2 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H26N4O2S2/c1-19-10-9-17-32-26(19)31-25(30-16-15-21-11-5-3-6-12-21)23(27(32)34)18-24-28(35)33(29(36)37-24)20(2)22-13-7-4-8-14-22/h3-14,17-18,20,30H,15-16H2,1-2H3/b24-18- |
InChI Key |
YYHHEUYYPXLXJS-MOHJPFBDSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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